molecular formula C13H18N2O4 B1357464 Ethyl 6-((tert-butoxycarbonyl)amino)picolinate CAS No. 203321-86-2

Ethyl 6-((tert-butoxycarbonyl)amino)picolinate

Cat. No. B1357464
M. Wt: 266.29 g/mol
InChI Key: LXFUIDQWOBQJOE-UHFFFAOYSA-N
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Patent
US08278337B2

Procedure details

To a solution of 2,6-pyridinedicarboxylate monoethyl ester 1 (1.25 g, 6.40 mmol, 1.00 equiv) and N,N-diisopropylethylamine (2.2 mL, 12.8 mmol, 2.00 equiv) in toluene (38 mL) and tert-butanol (3.8 mL) was added DPPA (1.9 mL, 8.8 mmol, 1.4 equiv). The resulting solution was heated at 100° C. for 5 hr, cooled and partitioned between ethyl acetate and water, washed with brine and dried (sodium sulfate). Purification by chromatography (15% ethyl acetate in hexanes) afforded 6-tert-butoxycarbonylamino-pyridine-2-carboxylic acid ethyl ester (0.88 g, 51%) as a yellow semisolid 348. LCMS: (MH)+=267.1 (rt=1.95 min).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
38 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][C:4]([C:6]1[N:11]=[C:10](C(O)=O)[CH:9]=[CH:8][CH:7]=1)=[O:5].C([N:18]([CH2:22]C)C(C)C)(C)C.C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:31])=CC=1.[C:41]([OH:45])([CH3:44])([CH3:43])[CH3:42]>C1(C)C=CC=CC=1>[CH2:2]([O:3][C:4]([C:6]1[CH:7]=[CH:8][CH:9]=[C:10]([NH:18][C:22]([O:45][C:41]([CH3:44])([CH3:43])[CH3:42])=[O:31])[N:11]=1)=[O:5])[CH3:1]

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
CCOC(=O)C1=CC=CC(=N1)C(=O)O
Name
Quantity
2.2 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
1.9 mL
Type
reactant
Smiles
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
Name
Quantity
3.8 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
38 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and water
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (15% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=NC(=CC=C1)NC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.88 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.